Cisapride monohydrate

Description

Propriétés

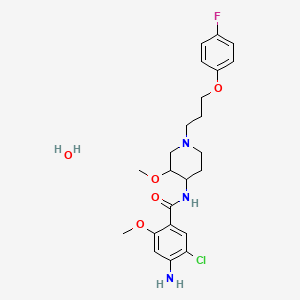

IUPAC Name |

4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYXIDJOFZORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClFN3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260779-88-2 | |

| Record name | Cisapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cisapride Monohydrate: A Deep Dive into 5-HT4 Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cisapride (B12094) monohydrate, focusing on its core mechanism of action as a serotonin (B10506) 5-HT4 receptor agonist. The document details its chemical properties, pharmacological profile, downstream signaling pathways, and the experimental protocols used to characterize its activity.

Introduction

Cisapride is a substituted piperidinyl benzamide (B126) that acts as a gastroprokinetic agent, stimulating motility in the upper gastrointestinal tract.[1] Its primary therapeutic effect is mediated through its agonistic activity at serotonin 5-HT4 receptors.[1][2] By activating these receptors on enteric neurons within the myenteric plexus, cisapride facilitates the release of acetylcholine (B1216132), a key neurotransmitter that enhances gastrointestinal muscle contractions and promotes motility.[2][3] This action accelerates gastric emptying and intestinal transit.[1]

Initially used for conditions like gastroesophageal reflux disease (GERD) and gastroparesis, cisapride's use has been severely restricted in many countries.[2][4][5] This is due to its propensity to cause serious cardiac side effects, including QT interval prolongation and arrhythmias, which are linked to its off-target activity, particularly the blockade of the hERG potassium channel.[2][6]

Chemical and Physical Properties

Cisapride monohydrate is the hydrated form of cisapride. Its key chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate (B1144303) | [7] |

| Molecular Formula | C23H31ClFN3O5 | [7] |

| Molecular Weight | 484.0 g/mol | [7] |

| CAS Number | 260779-88-2 | [7] |

| Appearance | White to slightly beige powder | [5] |

| Solubility | Sparingly soluble in methanol | [5] |

| Melting Point | 110 °C | [5] |

Mechanism of Action: 5-HT4 Receptor Agonism

Cisapride's prokinetic effects are a direct result of its function as a serotonin 5-HT4 receptor agonist.[4] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit.[8]

The sequence of events following cisapride binding is as follows:

-

Receptor Binding: Cisapride binds to and activates 5-HT4 receptors located on the presynaptic terminals of cholinergic interneurons in the myenteric plexus.[1][8]

-

Gs Protein Activation: This activation leads to the dissociation of the Gs protein alpha subunit, which then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[8][9]

-

Acetylcholine Release: Elevated cAMP levels, through a protein kinase A (PKA) dependent pathway, facilitate the release of acetylcholine (ACh) from the presynaptic neuron into the synaptic cleft.[3]

-

Muscarinic Receptor Activation: The released ACh then binds to muscarinic receptors on gastrointestinal smooth muscle cells, triggering depolarization and contraction.

This enhanced cholinergic activity increases the tone of the lower esophageal sphincter, enhances the amplitude of gastric contractions, and improves antroduodenal coordination, ultimately accelerating gastric emptying and intestinal transit.[1][10]

Pharmacological Profile

Quantitative Receptor Binding and Potency

Cisapride demonstrates high affinity and potency at the 5-HT4 receptor. It is more potent in competing for 5-HT4 receptors than serotonin itself and other prokinetic agents like mosapride (B1662829) and metoclopramide.[11]

| Parameter | Value | Species/Tissue | Comments | Reference |

| EC50 | 140 nM | - | Potency for 5-HT4 receptor agonism. | [12] |

| Relative Potency | 1.9x > 5-HT | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |

| Relative Potency | 4.3x > Mosapride | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |

| Relative Potency | 26x > Metoclopramide | Guinea pig striatum | Competitive binding vs. ³H-GR113808. | [11] |

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[13]

Receptor Selectivity Profile

While its therapeutic action is via the 5-HT4 receptor, cisapride's clinical utility is limited by its lack of selectivity. It exhibits significant affinity for other receptors and, most critically, for the human ether-a-go-go-related gene (hERG) potassium channel, which is the primary cause of its cardiotoxicity.[6][14]

| Receptor/Channel | Activity | Value (IC50) | Comments | Reference |

| 5-HT4 | Agonist | EC50 = 140 nM | Primary therapeutic target. | [12] |

| hERG K+ Channel | Inhibitor/Blocker | 9.4 nM | Responsible for QT prolongation. | [12] |

| 5-HT3A | Agonist | - | Also contributes to GI effects. | [1] |

| 5-HT2A | Agonist | - | Minor activity. | [1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[13]

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of cisapride for the 5-HT4 receptor using a radiolabeled antagonist.

Objective: To quantify the binding affinity of cisapride by measuring its ability to displace a known high-affinity radioligand, [³H]-GR113808, from 5-HT4 receptors in a membrane preparation.[15][16]

Materials:

-

Receptor Source: Guinea pig striatum or hippocampus homogenates, or cells expressing cloned 5-HT4 receptors.[15]

-

Radioligand: [³H]-GR113808 (a selective 5-HT4 antagonist).[15]

-

Test Compound: this compound.

-

Non-specific Control: A high concentration of an unlabeled 5-HT4 antagonist (e.g., 20 µM GR113808) or agonist.[17]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[18]

-

Instrumentation: Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), scintillation counter.[19]

Methodology:

-

Membrane Preparation: a. Homogenize tissue (e.g., guinea pig striatum) in ice-cold assay buffer.[19] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[19] c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[17][19] d. Resuspend the pellet in fresh assay buffer and determine the protein concentration (e.g., Bradford assay).[17]

-

Assay Setup (in triplicate): a. Prepare a series of dilutions of unlabeled cisapride. b. To assay tubes, add: assay buffer, a fixed concentration of [³H]-GR113808 (typically at its Kd value, ~0.1-0.2 nM), and the membrane preparation (50-100 µg protein).[15][17] c. For Total Binding tubes, add vehicle instead of cisapride. d. For Non-specific Binding tubes, add a saturating concentration of unlabeled GR113808.[17] e. For Competition tubes, add the various concentrations of cisapride.

-

Incubation: Incubate tubes for 60 minutes at room temperature to allow binding to reach equilibrium.[18][19]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold buffer to remove unbound radioligand.[19]

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.[19]

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of cisapride to generate a competition curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol describes a cell-based functional assay to determine the potency (EC50) of cisapride in stimulating 5-HT4 receptor-mediated signaling.

Objective: To quantify the ability of cisapride to increase intracellular cAMP levels in cells expressing the 5-HT4 receptor.[20][21]

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, COS-7).[17][22]

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[20]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.[22]

-

cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).[23]

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Methodology:

-

Cell Culture: a. Plate the 5-HT4 receptor-expressing cells in a suitable microplate (e.g., 96-well) and culture overnight to allow for adherence.[22]

-

Assay Setup: a. Wash the cells with assay buffer.[22] b. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP breakdown.[20][22]

-

Compound Stimulation: a. Prepare a serial dilution of cisapride. b. Add the different concentrations of cisapride to the wells. Include a vehicle control (basal level) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator). c. Incubate for a defined period (e.g., 30 minutes) at 37°C.[20]

-

Cell Lysis and cAMP Detection: a. Lyse the cells using the lysis buffer provided in the detection kit. b. Perform the cAMP measurement according to the manufacturer's protocol. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer.[23]

-

Data Analysis: a. Generate a standard curve using known cAMP concentrations. b. Quantify the cAMP concentration in each well. c. Plot the cAMP concentration against the log concentration of cisapride to generate a dose-response curve and determine the EC50 value.

In Vitro and In Vivo Functional Assays

The functional consequences of cisapride's 5-HT4 agonism are confirmed in various functional assays:

-

In Vitro Isolated Tissue Preparations: In guinea pig gastroduodenal preparations, cisapride (10⁻⁷–10⁻⁶ M) enhances the amplitude of peristaltic waves and improves antroduodenal coordination.[10] This effect is blocked by atropine, confirming its cholinergic mechanism.[10]

-

In Vivo Motility Studies: In conscious dogs, oral administration of cisapride (0.08–5 mg/kg) enhances the amplitude and coordination of antral and duodenal contractions.[10] It also accelerates the gastric emptying of both liquid and solid meals.[10] Studies in patients with functional dyspepsia using fluoroscopy have also demonstrated that cisapride significantly improves antral contractility and enhances gastric emptying compared to placebo.[24]

Conclusion

This compound is a potent 5-HT4 receptor agonist that effectively stimulates gastrointestinal motility by enhancing cholinergic neurotransmission in the myenteric plexus. Its mechanism of action via the Gs-adenylyl cyclase-cAMP pathway is well-characterized. While its efficacy as a prokinetic agent is clear, its clinical application has been curtailed by a lack of receptor selectivity, leading to significant cardiovascular risks through hERG channel blockade. The detailed study of cisapride has been instrumental in understanding 5-HT4 receptor pharmacology and has guided the development of newer, more selective 5-HT4 agonists with improved safety profiles for the treatment of gastrointestinal motility disorders.[6][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cisapride | 81098-60-4 [chemicalbook.com]

- 5. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzamide, 4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxy-, hydrate (1:1), rel- | C23H31ClFN3O5 | CID 656684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 14. graphyonline.com [graphyonline.com]

- 15. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lecerveau.mcgill.ca [lecerveau.mcgill.ca]

- 19. benchchem.com [benchchem.com]

- 20. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 24. A double-blind fluoroscopic study of cisapride on gastrointestinal motility in patients with functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

Cisapride Monohydrate: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Cisapride (B12094), a once widely used gastroprokinetic agent, presents a compelling case study in the critical balance between therapeutic efficacy and off-target effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of cisapride monohydrate, focusing on its dual activity as a potent serotonin (B10506) 5-HT4 receptor agonist and a significant inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this SAR is crucial for the design of safer gastrointestinal drugs.

Core Structure and Pharmacological Profile

Cisapride is a substituted benzamide (B126) derivative with a complex structure that can be dissected into three key moieties: a substituted benzamide ring, a central piperidine (B6355638) core, and a (4-fluorophenoxy)propyl side chain. Its prokinetic effects stem from its agonist activity at 5-HT4 receptors in the enteric nervous system, which enhances acetylcholine (B1216132) release and stimulates gastrointestinal motility.[1][2] However, its clinical use was severely restricted due to its potent blockade of the hERG potassium channel, leading to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[3]

Quantitative Structure-Activity Relationship (SAR) Analysis

The development of safer prokinetic agents has been guided by systematic modifications of the cisapride structure to dissociate 5-HT4 receptor agonism from hERG channel inhibition. The following table summarizes the quantitative SAR data for cisapride and several key analogs.

| Compound | 5-HT4 Receptor Affinity/Potency | hERG Channel Inhibition |

| Cisapride | EC50: 140 nM[4] | IC50: 9.4 nM[4] |

| Mosapride | Lower affinity than cisapride | Significantly weaker hERG blocker than cisapride |

| Prucalopride (B966) | High affinity 5-HT4 agonist | Negligible hERG affinity at therapeutic concentrations[3] |

| CJ-033466 | Higher 5-HT4 agonism than cisapride | Weaker hERG blocker than cisapride |

| Velusetrag (B1683485) | Potent and selective 5-HT4 agonist | No significant hERG inhibition[1] |

| TD-8954 | Potent and selective 5-HT4 agonist | No significant hERG inhibition[1] |

Key SAR Insights:

-

Benzamide Moiety: The 4-amino-5-chloro-2-methoxybenzamide (B2938741) portion of cisapride is crucial for its high affinity for the 5-HT4 receptor. Modifications to this ring can significantly impact agonist activity.

-

Piperidine Core: The central piperidine ring and its substituents play a critical role in orienting the molecule within the binding pockets of both the 5-HT4 receptor and the hERG channel.

-

(4-fluorophenoxy)propyl Side Chain: This lipophilic side chain is a major contributor to the high hERG affinity of cisapride. Analogs with modifications to this chain, such as its replacement with more polar or structurally different groups (as seen in prucalopride and other newer agents), have demonstrated a significant reduction in hERG blockade while maintaining or even improving 5-HT4 receptor agonism.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of cisapride and its analogs.

5-HT4 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound for the 5-HT4 receptor.

1. Membrane Preparation:

- Guinea pig striatum is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged at low speed to remove large debris.

- The supernatant is then centrifuged at high speed to pellet the cell membranes.

- The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

- Membrane homogenates are incubated with a specific 5-HT4 receptor radioligand, typically [3H]-GR113808, and varying concentrations of the test compound.

- The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

- Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist.

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

- The filters are washed with ice-cold buffer to remove unbound radioactivity.

- The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

- The specific binding is calculated by subtracting non-specific binding from total binding.

- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

hERG Potassium Channel Whole-Cell Patch-Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG channel current.

1. Cell Culture:

- A mammalian cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

- Cells are cultured under standard conditions.

2. Electrophysiological Recording:

- The whole-cell patch-clamp technique is employed to record ionic currents from single cells.

- Cells are bathed in an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

- The membrane is then ruptured to allow electrical access to the cell interior.

3. Voltage-Clamp Protocol:

- A specific voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

- The cell is perfused with the external solution containing different concentrations of the test compound.

4. Data Analysis:

- The amplitude of the hERG tail current is measured before and after the application of the test compound.

- The percentage of current inhibition is calculated for each concentration of the compound.

- The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualizing Key Pathways and Processes

5-HT4 Receptor Signaling Pathway

Caption: 5-HT4 receptor activation by cisapride leads to increased GI motility.

Experimental Workflow for Cisapride Analog Evaluation

Caption: Workflow for the synthesis and evaluation of cisapride analogs.

Cisapride SAR Summary

Caption: Key structural determinants of cisapride's dual pharmacology.

Conclusion

The structure-activity relationship of this compound serves as a critical lesson in modern drug development, highlighting the importance of early and thorough off-target liability screening. By understanding the specific molecular features that contribute to both desired 5-HT4 receptor agonism and undesired hERG channel blockade, researchers have successfully designed a new generation of safer and more selective gastroprokinetic agents. This in-depth guide provides the foundational knowledge and experimental framework necessary for professionals in the field to continue to innovate and develop improved therapeutics for gastrointestinal motility disorders.

References

- 1. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

The Pharmacokinetics of Cisapride Monohydrate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of cisapride (B12094) monohydrate in various animal models. Cisapride, a gastroprokinetic agent, has been studied in several species to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cisapride monohydrate in different animal models after intravenous (IV) and oral (PO) administration. These values have been compiled from various preclinical studies and offer a comparative look at the drug's behavior across species.

Table 1: Pharmacokinetic Parameters of Cisapride in Rats

| Parameter | IV Administration (5 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax | - | Male: 0.87 ± 0.28 µg/mLFemale: 2.2 µg/mL |

| Tmax | - | Male: ≤ 0.25 hFemale: ≤ 0.5 h |

| AUC | - | Male: 0.76 µg·h/mLFemale: 2.44 µg·h/mL |

| Half-life (t½) | ~1-2 h[1][2] | ~1-2 h[1][2] |

| Bioavailability (F) | - | 23% (in solution)[1][2] |

| Clearance (Cl) | 91 mL/min/kg[1][2] | - |

| Volume of Distribution (Vdss) | 4.7 L/kg[1][2] | - |

Table 2: Pharmacokinetic Parameters of Cisapride in Dogs (Beagles)

| Parameter | IV Administration (0.63 mg/kg) | Oral Administration (0.31 - 10 mg/kg) |

| Cmax | - | Dose-dependent |

| Tmax | - | 1-4 hours[3] |

| AUC | - | Dose-dependent |

| Half-life (t½) | Distribution: 1.0 hElimination: 5.4 h[4] | 4.9 h[4] |

| Bioavailability (F) | - | 53% (in solution)[1][2] |

| Clearance (Cl) | 4.2 mL/min/kg[1][2] or 3.0 ml/kg/min[4] | - |

| Volume of Distribution (Vdss) | 0.82 L/kg[1][2] or 0.64 L/kg[4] | - |

Table 3: Pharmacokinetic Parameters of Cisapride in Cats

| Parameter | IV Administration (1 mg/kg) | Oral Administration (2 mg/kg) |

| Cmax | 421.30 ± 155.37 ng/mL (C0)[5][6] | 73.32 ± 16.59 ng/mL[5][6] |

| Tmax | - | - |

| AUC | - | - |

| Half-life (t½) | 5.19 ± 3.77 h[5][6] | 5.27 ± 3.16 h[5][6] |

| Bioavailability (F) | - | 29.0 ± 22.6%[5][6] |

| Clearance (Cl) | 15 ± 0.67 mL/kg/min[5][6] | - |

| Volume of Distribution (Vdss) | - | - |

Table 4: Pharmacokinetic Parameters of Cisapride in Horses

| Parameter | IV Administration (0.1 mg/kg) | Intragastric Administration (0.1 - 0.4 mg/kg) |

| Cmax | 221.4 ng/mL[7] | Dose-dependent |

| Tmax | - | - |

| AUC | - | Dose-dependent |

| Half-life (t½) | 1.9 h[7] or 2.12 h[8] | 2.06 h[8] |

| Bioavailability (F) | - | ~50%[8] |

| Clearance (Cl) | 494 ± 43.6 mL/h/kg[8] | - |

| Volume of Distribution (Vdss) | 1471 ± 578 mL/kg[8] | - |

Experimental Protocols

A well-defined experimental protocol is crucial for obtaining reliable pharmacokinetic data. The following is a representative methodology for a pharmacokinetic study of cisapride in an animal model, synthesized from various published studies.

Animal Model and Housing

-

Species: Beagle dogs are a commonly used non-rodent species for pharmacokinetic studies.

-

Health Status: Healthy, adult male and female dogs with body weights ranging from 8-12 kg are selected. Animals are acclimatized to the laboratory conditions for at least one week prior to the study.

-

Housing: Animals are housed in individual cages with controlled temperature (20-25°C) and a 12-hour light/dark cycle.

-

Diet: Standard laboratory dog chow is provided, and water is available ad libitum. Animals are typically fasted overnight before drug administration.

Drug Formulation and Administration

-

Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of 5% DMSO, 40% PEG400, and 55% saline, to achieve the desired concentration for dosing.[8]

-

Oral (PO) Formulation: For oral administration, this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) in water or administered in gelatin capsules.[8]

-

Dosing:

Blood Sample Collection

-

Cannulation: For serial blood sampling, a catheter may be placed in a peripheral vein (e.g., cephalic or saphenous vein).

-

Sampling Time Points: Blood samples (approximately 1-2 mL) are collected at predetermined time points.

-

Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., K2-EDTA). The samples are then centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is transferred to labeled cryovials and stored at -80°C until analysis.[8]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Plasma samples are prepared for analysis using a protein precipitation method. An internal standard is added to the plasma sample, followed by the addition of a precipitating agent like acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[8]

-

Chromatographic Conditions:

-

Instrumentation: A validated High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence or UV detector is used.[1][9]

-

Column: A reverse-phase C18 column is commonly employed for the separation of cisapride.[1][2]

-

Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is used as the mobile phase. The exact ratio and pH are optimized for optimal separation.[9]

-

Detection:

-

-

Quantification: The concentration of cisapride in the plasma samples is determined by comparing the peak area of cisapride to that of the internal standard against a standard curve prepared in blank plasma.[8]

Signaling Pathway and Experimental Workflow

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the signaling pathway of cisapride and a typical experimental workflow for a pharmacokinetic study.

Cisapride Signaling Pathway for Gastrointestinal Motility

Caption: Cisapride acts as a 5-HT4 receptor agonist in the myenteric plexus, leading to increased acetylcholine release and subsequent smooth muscle contraction.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical workflow for a preclinical pharmacokinetic study, from protocol design to final reporting.

This guide provides a foundational understanding of the pharmacokinetics of this compound in key animal models. The data and methodologies presented herein are intended to support researchers and scientists in the design and interpretation of their own studies in the field of drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. HPLC determination of the concentration of cisapride in human pla...: Ingenta Connect [ingentaconnect.com]

- 6. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. vettimes.com [vettimes.com]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to Cisapride Monohydrate for Gastrointestinal Motility Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) derivative that has been extensively studied for its potent prokinetic effects on the gastrointestinal (GI) tract.[1] Initially developed for clinical use to treat conditions such as gastroesophageal reflux disease (GERD) and gastroparesis, its application has been severely restricted in many countries due to significant cardiovascular side effects.[2][3] This has transitioned cisapride into a valuable, albeit complex, tool for preclinical and basic research. Its well-characterized mechanism of action makes it an important reference compound for investigating GI motility, serotonergic pathways, and the development of new prokinetic agents with improved safety profiles.

This technical guide provides an in-depth overview of cisapride monohydrate, focusing on its core pharmacology, established experimental protocols for its use in research, and critical safety considerations.

Core Mechanism of Action

Cisapride's primary prokinetic activity stems from its function as a selective serotonin (B10506) 5-HT₄ receptor agonist.[3][4] Its mechanism does not involve direct stimulation of smooth muscle but rather modulates the physiological release of neurotransmitters within the enteric nervous system.[2]

Key Steps in the Signaling Pathway:

-

5-HT₄ Receptor Agonism: Cisapride binds to and activates 5-HT₄ receptors located on presynaptic cholinergic neurons within the myenteric plexus of the gut wall.[2][3][4]

-

Enhanced Acetylcholine (B1216132) Release: Activation of these receptors facilitates the release of acetylcholine (ACh) from the nerve terminals.[1][2][3][4]

-

Muscarinic Receptor Stimulation: The released ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells.

-

Increased Motility: This stimulation leads to increased tone and amplitude of gastric contractions, relaxation of the pyloric sphincter, and enhanced peristalsis of the duodenum and jejunum, which collectively accelerate gastric emptying and intestinal transit.[4]

Cisapride also exhibits some affinity for 5-HT₃ receptors and has been shown to be a potent inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel, which is unrelated to its prokinetic effects but central to its cardiotoxicity.[2][3][5][6]

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data for cisapride, compiled from various preclinical and clinical studies. These values are essential for designing experiments and interpreting results.

Table 1: Pharmacokinetic Parameters of Cisapride

| Parameter | Species | Value | Reference(s) |

| Absolute Bioavailability | Human | 35-40% | [4] |

| Protein Binding | Human | 97.5% | [4] |

| Metabolism | Human | Hepatic (extensively via CYP3A4) | [4] |

| Elimination Half-Life (t½) | Human | 6-12 hours | [3] |

| Human (hemodialysis) | 9.6 ± 3.3 hours | [7] | |

| Dog | 4.9 - 5.4 hours | [8] | |

| Peak Plasma Conc. (Cmax) | Human (10 mg oral) | (-)-cisapride: 30 ± 13.6 ng/mL | [9] |

| (+)-cisapride: 10.5 ± 3.4 ng/mL | [9] | ||

| Time to Peak (Tmax) | Human | ~1-2 hours | [3] |

| Volume of Distribution (Vd) | Human (hemodialysis) | 4.8 ± 3.3 L/kg | [7] |

| Dog | 0.64 L/kg | [8] | |

| Total Oral Plasma Clearance | Human (hemodialysis) | 380 ± 161 mL/min | [7] |

Table 2: In Vitro Pharmacodynamic Data

| Parameter | Assay / Tissue | Value | Reference(s) |

| Receptor Binding (Ki) | 5-HT₄ (guinea pig striatum) | More potent than 5-HT | [10] |

| Functional Activity (EC₅₀/IC₅₀) | Guinea Pig Ileum (contraction) | Stimulatory at 4, 40, 400 nM | [11] |

| Guinea Pig Ileum (propulsion) | Enhanced at 100 nM - 3 µM | [12] | |

| Guinea Pig Antrum (contraction) | Stimulatory at 4, 40, 400 nM | [11] | |

| Feline Colon (contraction) | Stimulatory at 10⁻⁹ to 10⁻⁶ M | [13] | |

| Off-Target Activity (IC₅₀) | hERG K+ Channel Block | 6.70 - 44.5 nM | [6] |

| Kv1.5 K+ Channel Block | 21.2 µM | [6] |

Detailed Experimental Protocols

Protocol 1: Isolated Tissue Bath Assay for GI Smooth Muscle Contractility

This in vitro protocol is fundamental for assessing the direct or indirect effects of cisapride on GI smooth muscle contractility.[13][14][15] The guinea pig ileum is a classic model for this purpose.

Objective: To determine the dose-response relationship of this compound on the contractility of isolated guinea pig ileal smooth muscle.

Materials:

-

Guinea pig

-

Krebs-Henseleit buffer solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

-

This compound stock solution

-

Isolated organ bath system with thermoregulation (37°C)[13]

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

-

Isometric force transducers and data acquisition system[13]

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Immediately perform a laparotomy and isolate a terminal section of the ileum.

-

Place the tissue in cold, oxygenated Krebs-Henseleit buffer.

-

Gently remove mesenteric attachments and luminal contents.

-

Cut the ileum into segments of 2-3 cm in length.

-

-

Mounting:

-

Suspend each ileal segment vertically in an organ bath chamber (10-20 mL volume) containing Krebs-Henseleit buffer, continuously gassed with carbogen and maintained at 37°C.[13]

-

Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer using silk thread.

-

-

Equilibration:

-

Apply an initial resting tension of 1.0 gram.

-

Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Adjust tension as needed to maintain the 1.0 g baseline.

-

-

Experimentation:

-

Record a stable baseline activity for 10-15 minutes.

-

Construct a cumulative concentration-response curve by adding cisapride directly to the bath in increasing concentrations (e.g., 1 nM to 10 µM) at regular intervals, allowing the response to each concentration to plateau before adding the next.

-

To investigate the mechanism, pre-incubate separate tissue preparations with antagonists like atropine (B194438) (a muscarinic antagonist) or tetrodotoxin (B1210768) (a neuronal blocker) for 20-30 minutes before repeating the cisapride concentration-response curve.[13][16]

-

-

Data Analysis:

-

Measure the peak contractile force (in grams or millinewtons) at each concentration.

-

Normalize the data to a maximal response (e.g., from a high concentration of KCl or acetylcholine).

-

Plot the concentration-response curve and calculate the EC₅₀ value.

-

Protocol 2: In Vivo Charcoal Meal Transit Assay

This in vivo model is widely used to assess the effects of test compounds on overall gastrointestinal transit time in small animals.[17]

Objective: To evaluate the effect of this compound on gastrointestinal transit in mice.

Materials:

-

Mice (e.g., C57BL/6 or Swiss Webster), fasted overnight with free access to water.

-

This compound solution/suspension for oral or IP administration.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Charcoal meal: 5% activated charcoal in 10% gum arabic or methylcellulose.

-

Oral gavage needles.

-

Ruler.

Methodology:

-

Animal Preparation:

-

Fast mice for 12-18 hours before the experiment, ensuring free access to water to prevent dehydration.

-

Weigh and randomize mice into treatment groups (e.g., Vehicle, Cisapride 1 mg/kg, Cisapride 5 mg/kg).

-

-

Drug Administration:

-

Administer cisapride or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 30-60 minutes.

-

-

Charcoal Meal Administration:

-

At the end of the pre-treatment period, administer a fixed volume (e.g., 0.2 mL) of the charcoal meal to each mouse via oral gavage.

-

Record the exact time of administration.

-

-

Transit Measurement:

-

After a set period (e.g., 20-30 minutes), humanely euthanize the mice by an approved method (e.g., cervical dislocation or CO₂ asphyxiation).

-

Immediately perform a laparotomy and carefully expose the entire gastrointestinal tract from the stomach to the cecum.

-

Excise the small intestine, from the pyloric sphincter to the ileocecal junction, being careful not to stretch the tissue.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal column.

-

-

Data Analysis:

-

Calculate the gastrointestinal transit as a percentage for each animal:

-

% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

-

-

Compare the mean % transit between the vehicle and cisapride-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Critical Safety Considerations for Researchers

The primary safety concern with cisapride is its potential for cardiotoxicity.[2][18] Researchers must be aware of its off-target effects:

-

hERG Channel Blockade: Cisapride is a high-affinity blocker of the hERG potassium channel.[6] This action can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram.

-

Arrhythmia Risk: QT prolongation significantly increases the risk of a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes.[6][19]

-

CYP3A4 Interactions: Cisapride is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[4] Co-administration with potent inhibitors of this enzyme (e.g., ketoconazole, erythromycin, grapefruit juice) can dramatically increase plasma concentrations of cisapride, thereby amplifying the risk of cardiotoxicity.[9]

When conducting in vivo studies, especially in higher-order animals, researchers should consider incorporating cardiovascular monitoring to assess for potential cardiac effects.

Conclusion

This compound remains a cornerstone research tool for the study of gastrointestinal motility. Its well-defined action as a 5-HT₄ agonist provides a reliable mechanism for stimulating cholinergic pathways and enhancing peristalsis. While its clinical use has been curtailed, its value in preclinical models for elucidating the complexities of enteric neurotransmission and for benchmarking novel prokinetic compounds is undisputed. Researchers utilizing cisapride must pair its potent efficacy with a thorough understanding of its significant off-target cardiac liabilities to ensure safe handling and accurate interpretation of experimental data.

References

- 1. Cisapride. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of cisapride in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect and mechanism of the prokinetic action of cisapride on gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of cisapride on feline colonic smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolated organ/tissue test – organ bath [panlab.com]

- 15. scireq.com [scireq.com]

- 16. Effect of cisapride on gastric motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. Cisapride: what can we learn from the rise and fall of a prokinetic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cisapride-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Prokinetic Agent: A Technical Guide to the Discovery and Development of Cisapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisapride (B12094), a substituted benzamide (B126), emerged in the 1980s as a promising prokinetic agent, effectively addressing a range of gastrointestinal motility disorders. Its development was driven by the need for a therapeutic that could enhance gastrointestinal transit without the central nervous system side effects associated with existing treatments like metoclopramide. This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and eventual market withdrawal of cisapride. We will explore its synthesis, the key in vitro and in vivo assays used to characterize its pharmacological profile, and the clinical trial data that supported its initial approval. A significant focus will be placed on the molecular interactions that defined its therapeutic efficacy as a serotonin (B10506) 5-HT₄ receptor agonist and its unfortunate off-target effect as a potent blocker of the hERG potassium channel, which led to serious cardiac adverse events and its ultimate decline. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering valuable lessons from the history of cisapride.

Introduction: The Quest for a Novel Prokinetic Agent

The development of cisapride was initiated by Janssen Pharmaceuticals in 1980 with the goal of creating a superior gastrointestinal prokinetic agent.[1] Existing therapies, such as metoclopramide, were associated with undesirable side effects, including extrapyramidal symptoms, due to their dopamine (B1211576) D₂ receptor antagonism. The rationale for cisapride's development was to create a compound that could physiologically stimulate the release of acetylcholine, the primary excitatory neurotransmitter in the myenteric plexus, thereby enhancing gut motility without directly interacting with dopamine receptors.[2] This led to the synthesis and screening of a series of substituted benzamide derivatives, culminating in the identification of cisapride.

Synthesis and Physicochemical Properties

Cisapride is a racemic mixture with the chemical name (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl)-2-methoxybenzamide.[1] Its synthesis involves a multi-step process, a general overview of which is presented below.

General Synthesis Pathway

A common synthetic route for cisapride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine. The synthesis of the latter intermediate is a key challenge, often involving the stereoselective preparation of the cis-substituted piperidine (B6355638) ring. Various synthetic strategies have been described in the patent literature.

Experimental Protocol: Illustrative Synthesis of a Key Intermediate

The following is a generalized protocol based on patented synthesis routes for a key piperidine intermediate of cisapride:

-

Reductive Amination: 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinone is reacted with benzylamine (B48309) under a hydrogen atmosphere in a suitable solvent.

-

Catalytic Debenzylation: The resulting N-benzyl intermediate is then subjected to catalytic debenzylation to yield cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine.

-

Amidation: The purified piperidine intermediate is then condensed with 4-amino-5-chloro-2-methoxybenzoic acid or its activated derivative (e.g., acyl chloride or mixed anhydride) to yield cisapride.

Note: This is a simplified representation. The actual industrial synthesis involves multiple steps of protection, deprotection, and purification to achieve the desired stereochemistry and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₉ClFN₃O₄ |

| Molar Mass | 465.95 g/mol |

| Bioavailability | 30-40%[1] |

| Protein Binding | 97.5%[3] |

| Metabolism | Hepatic (primarily via CYP3A4)[3] |

| Elimination Half-life | 10 hours[1] |

Pharmacological Profile: A Dual-Edged Sword

Cisapride's pharmacological activity is characterized by its potent agonism at serotonin 5-HT₄ receptors, which is responsible for its prokinetic effects, and its unintended high-affinity blockade of the hERG potassium channel, which underlies its cardiotoxicity.

Prokinetic Activity: 5-HT₄ Receptor Agonism

Cisapride's primary mechanism of action is the stimulation of 5-HT₄ receptors located on presynaptic cholinergic neurons in the myenteric plexus of the gastrointestinal tract.[3] This agonistic activity enhances the release of acetylcholine, leading to increased smooth muscle contraction and coordinated peristalsis throughout the upper and lower gastrointestinal tract.[3][4]

The affinity and efficacy of cisapride at the 5-HT₄ receptor were determined through various in vitro assays.

Experimental Protocol: 5-HT₄ Receptor Radioligand Binding Assay (Illustrative)

This protocol is a generalized representation based on standard methodologies for G-protein coupled receptor binding assays.

-

Membrane Preparation: Guinea pig striatal tissue, known to have a high density of 5-HT₄ receptors, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membrane fraction. The final membrane pellet is resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled 5-HT₄ receptor antagonist (e.g., [³H]-GR113808) in the presence of varying concentrations of unlabeled cisapride.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of cisapride that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Isolated Guinea Pig Ileum Motility Assay

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractile activity.

-

Drug Application: After an equilibration period, cumulative concentrations of cisapride are added to the organ bath.

-

Data Analysis: The increase in the amplitude and/or frequency of spontaneous contractions or the potentiation of electrically evoked contractions is measured to determine the EC₅₀ of cisapride.

| Parameter | Value | Assay |

| 5-HT₄ Receptor EC₅₀ | 140 nM[5] | Functional Assay |

| Guinea Pig Ileum EC₅₀ | 9.2 x 10⁻⁹ M[6] | Electrically Stimulated Contraction |

| Guinea Pig Colon EC₅₀ | 3.5 x 10⁻⁸ M[6] | Spontaneous Contraction |

Cardiotoxicity: hERG Channel Blockade

The clinical utility of cisapride was ultimately curtailed by the discovery of its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[7] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a prolongation of the QT interval on the electrocardiogram, which can precipitate a life-threatening arrhythmia known as Torsades de Pointes.[8]

The interaction of cisapride with the hERG channel was extensively studied using the whole-cell patch-clamp technique in cell lines stably expressing the hERG channel (e.g., HEK293 cells).

Experimental Protocol: hERG Channel Whole-Cell Patch-Clamp Assay

-

Cell Culture: HEK293 cells stably transfected with the hERG channel are cultured under standard conditions.

-

Electrophysiological Recording: A single cell is patched with a glass micropipette, and the whole-cell configuration is established. The membrane potential is clamped, and specific voltage protocols are applied to elicit hERG channel currents.

-

Drug Perfusion: A baseline recording of the hERG current is obtained, after which solutions containing increasing concentrations of cisapride are perfused over the cell.

-

Data Analysis: The inhibition of the hERG current at each concentration is measured, and the IC₅₀ value is determined by fitting the data to a concentration-response curve.

| Parameter | Value | Conditions |

| hERG IC₅₀ | 6.5 nM[9] | HEK293 cells, 22°C |

| hERG IC₅₀ | 9.4 nM[5] | Not specified |

| hERG IC₅₀ | 44.5 nM[10] | Mammalian cells |

Clinical Development and Efficacy

Cisapride demonstrated efficacy in several gastrointestinal motility disorders in numerous clinical trials. It was shown to be superior to placebo in improving symptoms and objective measures of motility in conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and non-ulcer dyspepsia.[11]

Clinical Trials in Gastroparesis

| Trial | Number of Patients | Dosage | Duration | Key Findings |

| Camilleri et al. (1989)[12] | 26 | 10 mg t.i.d. | 6 weeks | Significant increase in gastric emptying of solids (p < 0.05) compared to placebo. |

| Abell et al. (1991)[13] | 11 | 30-60 mg/day | 12.6 months | Significant improvement in symptom score (p < 0.002) and gastric emptying half-time (p < 0.05). |

Structure-Activity Relationship (SAR)

The prokinetic activity and hERG channel affinity of cisapride are dictated by its chemical structure. The 4-amino-5-chloro-2-methoxybenzoyl moiety is crucial for 5-HT₄ receptor interaction, a feature shared with other benzamide prokinetics like metoclopramide. The piperidine ring and the N-alkyl substituent also play significant roles in receptor binding and off-target effects. SAR studies have shown that modifications to the N-alkyl chain can modulate the affinity for both the 5-HT₄ receptor and the hERG channel. Shorter alkyl chains have been explored in analogs to reduce hERG liability while attempting to maintain prokinetic efficacy.

Visualizing the Pathways and Processes

Cisapride's Mechanism of Action

Caption: Cisapride's prokinetic mechanism of action.

The Path to Cardiotoxicity

Caption: The mechanism of cisapride-induced cardiotoxicity.

Drug Development and Withdrawal Workflow

Caption: The lifecycle of cisapride from discovery to withdrawal.

Conclusion: Lessons Learned from Cisapride

The story of cisapride serves as a critical case study in drug development. It highlights the importance of thorough preclinical safety pharmacology, particularly the assessment of off-target effects on ion channels like hERG. While cisapride demonstrated significant therapeutic potential for a genuine medical need, its unforeseen cardiotoxicity led to its downfall. This experience has profoundly influenced regulatory requirements for drug safety testing, with hERG channel screening now being a mandatory step in the development of new chemical entities. The development of subsequent prokinetic agents has been heavily guided by the lessons learned from cisapride, with a strong emphasis on selectivity for the 5-HT₄ receptor and a clean cardiovascular safety profile. The rise and fall of cisapride underscores the delicate balance between therapeutic efficacy and patient safety that is central to the process of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rehabilitating drug-induced long-QT promoters: In-silico design of hERG-neutral cisapride analogues with retained pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Position of aromatic residues in the S6 domain, not inactivation, dictates cisapride sensitivity of HERG and eag potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Guinea Pig Ileum [sheffbp.co.uk]

- 9. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. [Development of a new gastrointestinal prokinetic; pharmacology of cisapride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

In Vitro Characterization of Cisapride Monohydrate: A Technical Guide

Introduction

Cisapride (B12094) monohydrate is a substituted piperidinyl benzamide (B126) compound recognized for its gastroprokinetic properties.[1][2] It was developed to enhance motility throughout the gastrointestinal tract and has been used in the management of conditions such as gastroesophageal reflux disease (GERD) and gastroparesis.[2][3] The primary mechanism of action for its prokinetic effects is the agonism of serotonin (B10506) 5-HT4 receptors, which facilitates the release of acetylcholine (B1216132) in the myenteric plexus.[4][5][6][7]

Despite its efficacy, cisapride's use has been significantly restricted or withdrawn in many countries due to safety concerns.[1][6] A major liability is its propensity to cause cardiac arrhythmias, specifically long QT syndrome and Torsades de Pointes.[8][9] This cardiotoxicity is a direct result of its high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[9][10]

This technical guide provides a comprehensive overview of the in vitro characterization of cisapride monohydrate, focusing on its physicochemical properties, pharmacology, and pharmacokinetic profile. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clear interpretation.

Physicochemical Properties

The fundamental physicochemical characteristics of a drug substance are critical for formulation development and understanding its biological behavior. Cisapride is practically insoluble in water, a factor that influences its formulation and bioavailability.[1]

| Property | Value | Source |

| Chemical Name | (±)-cis-4-amino-5-chloro-N-(1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl)-2-methoxybenzamide monohydrate | [11][12] |

| Molecular Formula | C₂₃H₂₉ClFN₃O₄·H₂O | [12][13] |

| Molecular Weight | 483.96 g/mol | [12][13] |

| Anhydrous M.W. | 465.95 g/mol | [6] |

| Appearance | White to beige colored powder | [11] |

| Water Solubility | 2.71 mg/L; Practically insoluble | [1][5] |

| Aqueous Solubility | 0.37 mg/mL (in 0.1N HCl at 37°C) 2.76 mg/mL (in 0.01N HCl at 37°C) | [14] |

| LogP | 3.3 - 3.4 | [1][5] |

| pKa (Strongest Basic) | 8.24 | [5] |

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound.

-

Preparation of Solutions: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water to simulate physiological conditions.

-

Sample Addition: Add an excess amount of this compound powder to a clear glass vial for each buffer condition. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.

-

Sample Collection and Analysis: Carefully collect an aliquot of the clear supernatant. Filter the sample through a 0.45-μm membrane filter to remove any remaining particulates.[15]

-

Quantification: Analyze the concentration of cisapride in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Reporting: Express the solubility in units such as mg/mL or μg/mL for each condition tested.

Pharmacological Characterization

Cisapride's pharmacological profile is defined by a dual activity: its intended therapeutic action as a 5-HT4 receptor agonist and its unintended, dangerous action as a potent hERG channel blocker.

Primary Pharmacology: 5-HT4 Receptor Agonism

Cisapride acts as a selective agonist at serotonin 5-HT4 receptors.[6][16] Activation of these G-protein coupled receptors on enteric neurons in the myenteric plexus enhances the release of acetylcholine.[5][17] This increased acetylcholine stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility and accelerated gastric emptying.[4][5][6]

References

- 1. Cisapride | C23H29ClFN3O4 | CID 6917698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cisapride - Wikipedia [en.wikipedia.org]

- 7. Articles [globalrx.com]

- 8. Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A mechanism for the proarrhythmic effects of cisapride (Propulsid): high affinity blockade of the human cardiac potassium channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. This compound | 260779-88-2 | FC45139 | Biosynth [biosynth.com]

- 13. echemi.com [echemi.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. abap.co.in [abap.co.in]

- 16. CAS 260779-88-2: this compound | CymitQuimica [cymitquimica.com]

- 17. Identification of the cytochrome P450 enzymes involved in the metabolism of cisapride: in vitro studies of potential co-medication interactions - PMC [pmc.ncbi.nlm.nih.gov]

Cisapride Monohydrate and the Enteric Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094) monohydrate is a substituted benzamide (B126) derivative that was historically used as a prokinetic agent to enhance gastrointestinal (GI) motility.[1][2] Its primary mechanism of action is mediated through the enteric nervous system (ENS), the intrinsic neuronal network of the GI tract. This technical guide provides an in-depth overview of the pharmacological effects of cisapride monohydrate on the ENS, including its molecular interactions, physiological consequences, and the experimental methodologies used to elucidate these effects. While cisapride demonstrated efficacy in treating conditions like gastroparesis and gastroesophageal reflux disease (GERD), it was largely withdrawn from the market due to significant cardiovascular side effects.[2] Understanding its enteric mechanism of action remains crucial for the development of safer and more effective prokinetic drugs.

Core Mechanism of Action: 5-HT4 Receptor Agonism

Cisapride's primary prokinetic effect stems from its activity as a serotonin (B10506) 5-HT4 receptor agonist within the myenteric plexus of the ENS.[2] This agonism initiates a signaling cascade that ultimately enhances the release of acetylcholine (B1216132) (ACh) from enteric neurons.[2] The increased availability of ACh at the neuromuscular junction of the gut wall leads to stimulation of smooth muscle contraction and increased GI motility.[3]

Signaling Pathway of Cisapride-Induced Acetylcholine Release

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological activity of this compound.

Table 1: Receptor Binding and Functional Activity

| Parameter | Receptor/Channel | Species/System | Value | Reference(s) |

| EC50 | 5-HT4 Receptor | Guinea Pig Colon | 1.9 x 10-7 M | [3] |

| EC50 | 5-HT4 Receptor | General | 140 nM | [4] |

| EC50 | Electrically Stimulated Contraction | Guinea Pig Ileum | 9.2 x 10-9 M | [3] |

| EC50 | Contraction | Guinea Pig Ascending Colon | 3.5 x 10-8 M | [3] |

Table 2: hERG Channel Blockade and Cardiotoxicity

| Parameter | Channel | Species/System | Value | Reference(s) |

| IC50 | hERG K+ Channel | HEK293 Cells | 6.5 nM | [1][5] |

| IC50 | hERG K+ Channel | CHO-K1 Cells (20-22°C) | 16.4 nM | [6] |

| IC50 | hERG K+ Channel | CHO-K1 Cells (37°C) | 23.6 nM | [6] |

| IC50 | hERG K+ Channel | General | 9.4 nM | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of cisapride on the enteric nervous system.

Whole-Cell Patch Clamp Electrophysiology for hERG Channel Inhibition

This protocol is used to measure the inhibitory effect of cisapride on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key factor in its cardiotoxicity.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the hERG channel are used.[5][6]

-

Cells are cultured under standard conditions and plated onto glass coverslips for recording.[6]

2. Solutions:

-

External Solution (Tyrode's solution): Contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES. pH is adjusted to 7.4 with NaOH.[6]

-

Internal (Pipette) Solution: Contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. pH is adjusted to 7.2 with KOH.[6]

-

Cisapride Stock Solution: Prepared in a suitable solvent like DMSO and diluted to final concentrations in the external solution.

3. Recording Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature (20-22°C) or physiological temperature (37°C).[6]

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

-

A holding potential of -80 mV is maintained.[5]

-

To elicit hERG currents, a depolarizing step to +20 mV for 2-5 seconds is applied, followed by a repolarizing step to -50 mV to record the tail current.[5][6]

-

The effect of cisapride is measured by perfusing the cells with increasing concentrations of the drug and recording the change in the tail current amplitude.

Isolated Tissue Bath for Intestinal Contractility

This ex vivo method assesses the direct effect of cisapride on the contractility of intestinal smooth muscle.

1. Tissue Preparation:

-

Segments of guinea pig ileum or colon are excised and placed in Krebs solution.[3][7]

-

The longitudinal muscle with the myenteric plexus attached is carefully dissected.

-

Tissue strips of approximately 1-2 cm are mounted in an organ bath containing Krebs solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.[8]

2. Measurement of Contraction:

-

One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

The tissue is allowed to equilibrate under a resting tension of approximately 1 gram.[8]

-

Spontaneous or electrically evoked (via transmural nerve stimulation) contractions are recorded.[3]

3. Experimental Protocol:

-

A baseline of contractile activity is established.

-

Cisapride is added to the organ bath in a cumulative concentration-dependent manner.

-

The change in the force and frequency of contractions is measured to determine the EC50 value.[3]

-

To investigate the mechanism, the experiment can be repeated in the presence of antagonists such as atropine (B194438) (muscarinic receptor antagonist) or tetrodotoxin (B1210768) (neuronal sodium channel blocker).[3]

In Vivo Measurement of Gastrointestinal Transit

This in vivo assay evaluates the overall effect of cisapride on the rate of passage of contents through the GI tract.

1. Animal Model:

-

Animals are fasted overnight with free access to water before the experiment.

2. Transit Marker:

-

A non-absorbable marker is administered orally. Common markers include charcoal meal (a suspension of charcoal in a viscous solution like gum acacia) or radio-opaque markers.[11][12]

3. Experimental Procedure:

-

Animals are divided into control and treatment groups.

-

The treatment group receives cisapride orally or via injection at a predetermined time before the marker administration.[10]

-

The control group receives a vehicle.

-

After a set period (e.g., 20-30 minutes), the animals are euthanized.

-

The small intestine is carefully excised from the pylorus to the cecum.

-

The distance traveled by the marker from the pylorus is measured and expressed as a percentage of the total length of the small intestine.[12]

Acetylcholine Release Assay from Myenteric Plexus

This assay directly measures the effect of cisapride on the release of acetylcholine from enteric neurons.

1. Preparation of Myenteric Plexus-Longitudinal Muscle Strips:

-

As described in the isolated tissue bath protocol, longitudinal muscle strips with the myenteric plexus attached are prepared from the guinea pig ileum.[13]

2. Radiolabeling of Acetylcholine:

-

The tissue strips are incubated in Krebs solution containing [3H]-choline, which is taken up by the cholinergic neurons and converted into [3H]-acetylcholine.[14]

3. Measurement of Acetylcholine Release:

-

The radiolabeled tissue is placed in a superfusion chamber and continuously perfused with Krebs solution.

-

Samples of the perfusate are collected at regular intervals.

-

The release of [3H]-acetylcholine is stimulated by electrical field stimulation or by the addition of high potassium solution.

-

The effect of cisapride is determined by adding it to the perfusion solution and measuring the change in both basal and stimulated [3H]-acetylcholine release.

-

The radioactivity in the collected samples is measured using liquid scintillation counting.[14]

Mandatory Visualizations

Experimental Workflow for Isolated Tissue Contractility Study

Conclusion

This compound exerts its prokinetic effects on the gastrointestinal tract primarily by acting as a 5-HT4 receptor agonist on myenteric neurons, leading to enhanced acetylcholine release and subsequent smooth muscle contraction. While its clinical use has been curtailed due to cardiotoxicity associated with hERG channel blockade, the study of its mechanism of action has provided invaluable insights into the complex regulation of gastrointestinal motility by the enteric nervous system. The experimental protocols detailed in this guide represent the foundational methods for investigating the pharmacology of enteric neurotransmission and motility. Future drug development efforts for prokinetic agents will undoubtedly build upon the lessons learned from the rise and fall of cisapride, with a continued focus on maximizing efficacy on the enteric nervous system while minimizing off-target effects.

References

- 1. Blockage of the HERG human cardiac K+ channel by the gastrointestinal prokinetic agent cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Motor-stimulating properties of cisapride on isolated gastrointestinal preparations of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cisapride counteracts the anticholinergic effect of disopyramide on the guinea pig isolated small but not large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prejunctional muscarinic (M1)-receptor interactions on guinea-pig ileum: lack of effect of cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cisapride prevents enteric bacterial overgrowth and translocation by improvement of intestinal motility in rats with acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The effect of cisapride on intestinal transit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. Effects of cisapride on cholinergic neurotransmission and propulsive motility in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence against an acetylcholine releasing action of cisapride in the human colon - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cisapride Monohydrate In Vitro Smooth Muscle Contraction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisapride (B12094) monohydrate is a gastroprokinetic agent that enhances gastrointestinal motility by acting primarily as a serotonin (B10506) 5-HT₄ receptor agonist.[1] This action facilitates the release of acetylcholine (B1216132) from the myenteric plexus, leading to increased smooth muscle contraction in the gastrointestinal tract.[1] These application notes provide a detailed protocol for conducting an in vitro smooth muscle contraction assay using cisapride monohydrate, a fundamental tool for studying its pharmacological properties and mechanism of action. The assay is crucial for researchers in pharmacology and drug development investigating prokinetic agents.

Mechanism of Action